

An In-depth Technical Guide to Dabrafenib (GSK2118436): A Selective BRAF Inhibitor

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Compound of Interest

Compound Name: *1H,1H,2H,2H-Perfluorooctyltrimethoxysilane*

Cat. No.: *B036202*

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A Note on CAS Identification: The CAS number 857293-28-8 provided in the query does not correspond to a publicly documented chemical substance. However, the associated synonym GSK2118436 is unequivocally identified as Dabrafenib, a potent and selective inhibitor of RAF kinases. This guide will focus on the extensive scientific literature and data available for Dabrafenib. The verified CAS number for Dabrafenib is 1195765-45-7, and for its mesylate salt, it is 1195768-06-9.

Introduction and Compound Profile

Dabrafenib, also known as GSK2118436, is a cornerstone in the targeted therapy of cancers driven by specific mutations in the BRAF gene.[1][2] It emerged from dedicated medicinal chemistry efforts to develop a potent and selective inhibitor of the BRAF kinase, particularly the V600E mutant, which is a key oncogenic driver in a significant portion of melanomas and other cancers.[3] Dabrafenib's development marked a significant advancement in personalized oncology, offering a therapeutic strategy based on the genetic makeup of a patient's tumor.[2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the key properties, mechanisms, and applications of this important molecule.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems and its suitability for formulation and delivery. Dabrafenib was optimized to

have improved physicochemical properties, which facilitated its development into an orally bioavailable drug.[2]

Property	Value	Source
Molecular Formula	C ₂₃ H ₂₀ F ₃ N ₅ O ₂ S ₂	[4]
Molecular Weight	519.56 g/mol	[4]
Appearance	Solid	[4]
Solubility	≥30.75 mg/mL in DMSO	[4]
Storage	Store lyophilized at -20°C, desiccated. In solution, store at -20°C and use within 3 months.[1]	[1]

Therapeutic and Research Applications

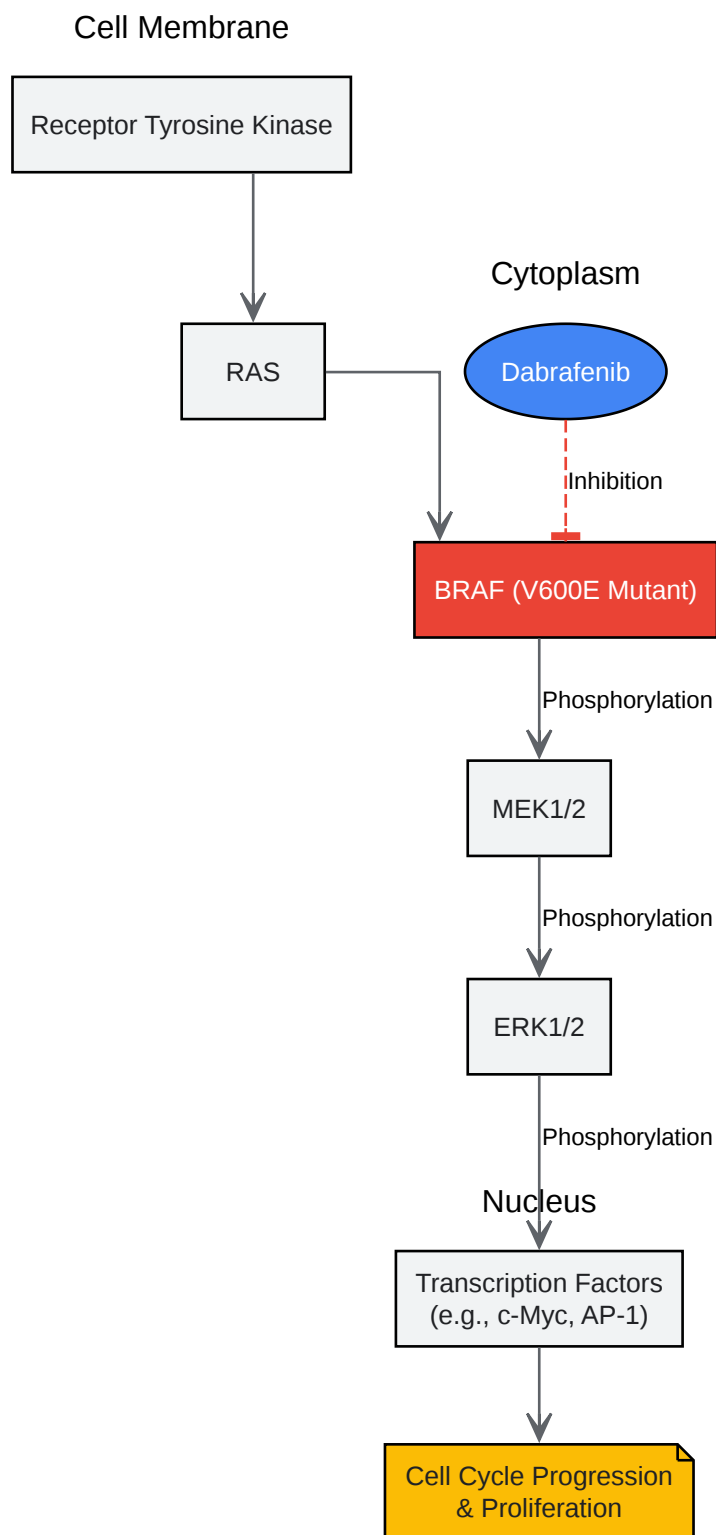
Dabrafenib's primary application is in the treatment of metastatic melanoma with BRAF V600E mutations.[1][2] It has also shown efficacy in treating other BRAF V600 mutation-positive cancers.[2] Beyond its clinical use, Dabrafenib is a valuable tool in cancer research for studying the MAPK/ERK signaling pathway and the effects of its inhibition.[1]

Key Applications:

- Oncology: FDA-approved for the treatment of BRAF V600E mutant metastatic melanoma, often in combination with the MEK inhibitor Trametinib.[2][4]
- Cancer Research: Used to investigate the consequences of BRAF inhibition in various cancer cell lines and animal models.[1][2][3]
- Signal Transduction Research: A selective chemical probe to dissect the role of the RAF-MEK-ERK pathway in various cellular processes.

Mechanism of Action: Targeting the MAPK/ERK Pathway

Dabrafenib is a potent, ATP-competitive inhibitor of RAF kinases.[5] It exhibits high selectivity for the mutated BRAF V600E and BRAF V600K forms, with IC₅₀ values of 0.6 nM and 0.5 nM, respectively.[1] It is less potent against wild-type BRAF and CRAF (IC₅₀ = 3.2 nM and 5.0 nM, respectively).[1] By inhibiting the constitutively active mutant BRAF, Dabrafenib blocks the downstream signaling cascade of the MAPK/ERK pathway, leading to the inhibition of cell proliferation and induction of apoptosis in BRAF-mutant tumor cells.[1][2]



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Caption: The MAPK/ERK signaling pathway and the inhibitory action of Dabrafenib.

Experimental Protocols

In Vitro Cell Proliferation Assay

This protocol outlines a general procedure for assessing the anti-proliferative effect of Dabrafenib on BRAF V600E mutant melanoma cell lines, such as A375.

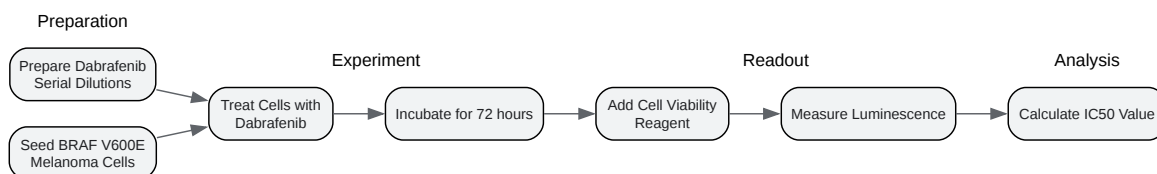
Materials:

- BRAF V600E mutant melanoma cell line (e.g., A375)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Dabrafenib (GSK2118436)
- DMSO (for stock solution preparation)
- 96-well cell culture plates
- Cell viability reagent (e.g., CellTiter-Glo®)
- Plate reader for luminescence detection

Procedure:

- Cell Seeding:
 - Trypsinize and count A375 cells.
 - Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
 - Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
- Compound Preparation and Treatment:
 - Prepare a 10 mM stock solution of Dabrafenib in DMSO.[\[1\]](#)

- Perform serial dilutions of the Dabrafenib stock solution in complete medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 μ M).
- Remove the medium from the wells and add 100 μ L of the medium containing the different concentrations of Dabrafenib. Include a vehicle control (DMSO) and a no-cell control (medium only).
- Incubation:
 - Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
- Cell Viability Measurement:
 - Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
 - Add 100 μ L of CellTiter-Glo® reagent to each well.
 - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
 - Measure the luminescence using a plate reader.
- Data Analysis:
 - Subtract the background luminescence (no-cell control) from all other readings.
 - Normalize the data to the vehicle control (set as 100% viability).
 - Plot the percentage of cell viability against the logarithm of the Dabrafenib concentration.
 - Calculate the IC₅₀ value using a non-linear regression curve fit (log(inhibitor) vs. normalized response).



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Caption: Workflow for an in vitro cell proliferation assay with Dabrafenib.

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the in vivo efficacy of Dabrafenib in a mouse xenograft model.

Materials:

- Immunodeficient mice (e.g., CD1 nu/nu)
- BRAF V600E human melanoma tumor cells (e.g., A375P F11)
- Dabrafenib (GSK2118436)
- Vehicle solution (e.g., 0.5% hydroxypropylmethylcellulose, 0.2% Tween 80 in distilled water, pH 8.0)[4][5]
- Calipers for tumor measurement

Procedure:

- Tumor Implantation:
 - Inject BRAF V600E melanoma cells subcutaneously into the flank of the immunodeficient mice.

- Allow the tumors to grow to a palpable size (e.g., 150-200 mm³).^[5]
- Animal Grouping and Dosing:
 - Randomize the mice into treatment and control groups.
 - Prepare the Dabrafenib formulation in the vehicle solution.
 - Administer Dabrafenib orally once daily at the desired doses (e.g., 0.1, 1, 10, 100 mg/kg).^{[2][3]} The control group receives the vehicle only.
- Tumor Measurement and Monitoring:
 - Measure the tumor dimensions with calipers twice weekly.
 - Calculate the tumor volume using the formula: (length x width²) x 0.5.^[5]
 - Monitor the body weight of the mice as an indicator of toxicity.
- Study Endpoint and Analysis:
 - Continue the treatment for a predefined period (e.g., 14 days).^{[2][3]}
 - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers like pERK levels).
 - Compare the tumor growth between the treated and control groups to determine the efficacy of Dabrafenib.

Conclusion

Dabrafenib is a powerful and selective inhibitor of mutant BRAF, representing a significant achievement in targeted cancer therapy. Its well-defined mechanism of action and favorable pharmacological properties make it an indispensable tool for both clinical applications and fundamental research into the MAPK/ERK signaling pathway. This guide has provided a technical overview of its properties, applications, and experimental use to aid researchers and drug development professionals in their work with this important compound.

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